molecular formula C34H47N3O6 B1613197 (R)-2-(N-Cbz)(1-Cbz-pyrrolidin-3-yl)aminoacetic acid, dicyclohexylammonium salt CAS No. 1056211-08-5

(R)-2-(N-Cbz)(1-Cbz-pyrrolidin-3-yl)aminoacetic acid, dicyclohexylammonium salt

Cat. No. B1613197
CAS RN: 1056211-08-5
M. Wt: 593.8 g/mol
InChI Key: PVSIFOWNCWDQTR-FSRHSHDFSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-2-(N-Cbz)(1-Cbz-pyrrolidin-3-yl)aminoacetic acid, dicyclohexylammonium salt (DCPA) is a synthetic organic compound used in a variety of scientific research applications. It is a chiral, crystalline, and water-soluble compound that can be used as a model compound for a wide range of research topics. DCPA is a versatile compound that has been used in numerous studies for the synthesis of other compounds, for the study of protein-ligand interactions, and for the synthesis of drugs and other pharmaceuticals.

Scientific Research Applications

Enantioselective Synthesis

The use of pyrrolidine derivatives in the enantioselective synthesis of N-heterocycles, as demonstrated by Seki, Tanaka, and Kitamura (2012), highlights the utility of such structures in creating complex chiral molecules with high enantiomer ratios. This application is critical for the synthesis of natural products and pharmaceuticals, underscoring the importance of similar compounds in asymmetric synthesis (Seki, Tanaka, & Kitamura, 2012).

Catalytic Applications

Research by Grohmann, Wang, and Glorius (2013) on Rh(III)-catalyzed amidation demonstrates the role of pyrrolidine and similar derivatives in facilitating catalytic reactions that are pivotal in organic synthesis. The broad functional group tolerance and mild conditions of these reactions emphasize the versatility and efficiency of using such compounds as catalysts or catalytic components (Grohmann, Wang, & Glorius, 2013).

Complexation and Binding Studies

Martinborough, Denti, Castro, Wyman, Knobler, and Diederich (1995) explored the complexation of excitatory amino acid derivatives with chiral receptors, demonstrating the specificity and selectivity of interactions that can be achieved with carefully designed molecular structures. This research is indicative of the potential for (R)-2-(N-Cbz)(1-Cbz-pyrrolidin-3-yl)aminoacetic acid and similar compounds in biomolecular recognition and sensor applications (Martinborough et al., 1995).

Synthetic Methodologies

The synthesis of amides and peptides through acyl chlorides, as presented by Matsuda, Itoh, Hattori, Yanagiya, and Matsumoto (1985), underscores the role of dicyclohexylammonium salts in facilitating the synthesis of biologically relevant molecules. This method's simplicity and rapidity are crucial for developing efficient synthetic routes in pharmaceutical chemistry (Matsuda et al., 1985).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (R)-2-(N-Cbz)(1-Cbz-pyrrolidin-3-yl)aminoacetic acid, dicyclohexylammonium salt involves the protection of the amine group, followed by the coupling of the protected amine with the appropriate carboxylic acid. The final step involves deprotection of the amine group to yield the desired product.", "Starting Materials": [ "N-Cbz-pyrrolidine", "2-bromoacetic acid", "Dicyclohexylamine", "Diisopropylcarbodiimide (DIC)", "N,N-Diisopropylethylamine (DIPEA)", "Methanol", "Ethyl acetate", "Acetic acid", "Sodium bicarbonate", "Sodium chloride", "Water" ], "Reaction": [ "Step 1: Protection of the amine group", "N-Cbz-pyrrolidine is dissolved in methanol and treated with acetic acid. The resulting solution is cooled to 0°C and DIC is added dropwise. The mixture is stirred for 30 minutes, followed by the addition of DIPEA. The mixture is stirred for an additional 30 minutes, then filtered to remove the dicyclohexylurea byproduct. The filtrate is concentrated under reduced pressure to yield the N-Cbz-pyrrolidin-3-yl carbamate.", "Step 2: Coupling of the protected amine with the carboxylic acid", "2-bromoacetic acid is dissolved in ethyl acetate and treated with sodium bicarbonate. The resulting solution is cooled to 0°C and DIC is added dropwise. The mixture is stirred for 30 minutes, followed by the addition of DIPEA. The mixture is stirred for an additional 30 minutes, then filtered to remove the dicyclohexylurea byproduct. The filtrate is added dropwise to a solution of the N-Cbz-pyrrolidin-3-yl carbamate in ethyl acetate. The mixture is stirred for 24 hours, then filtered to remove the dicyclohexylurea byproduct. The filtrate is concentrated under reduced pressure to yield the (R)-2-(N-Cbz)(1-Cbz-pyrrolidin-3-yl)aminoacetic acid.", "Step 3: Deprotection of the amine group", "The (R)-2-(N-Cbz)(1-Cbz-pyrrolidin-3-yl)aminoacetic acid is dissolved in a mixture of water and ethyl acetate. Sodium bicarbonate is added to adjust the pH to 8-9. The mixture is stirred for 30 minutes, then filtered to remove any insoluble material. The filtrate is treated with acetic acid to adjust the pH to 4-5. The mixture is stirred for an additional 30 minutes, then filtered to remove any insoluble material. The filtrate is concentrated under reduced pressure to yield the (R)-2-(1-Cbz-pyrrolidin-3-yl)aminoacetic acid, dicyclohexylammonium salt." ] }

CAS RN

1056211-08-5

Molecular Formula

C34H47N3O6

Molecular Weight

593.8 g/mol

IUPAC Name

dicyclohexylazanium;2-[phenylmethoxycarbonyl-[(3R)-1-phenylmethoxycarbonylpyrrolidin-3-yl]amino]acetate

InChI

InChI=1S/C22H24N2O6.C12H23N/c25-20(26)14-24(22(28)30-16-18-9-5-2-6-10-18)19-11-12-23(13-19)21(27)29-15-17-7-3-1-4-8-17;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h1-10,19H,11-16H2,(H,25,26);11-13H,1-10H2/t19-;/m1./s1

InChI Key

PVSIFOWNCWDQTR-FSRHSHDFSA-N

Isomeric SMILES

C1CCC(CC1)[NH2+]C2CCCCC2.C1CN(C[C@@H]1N(CC(=O)[O-])C(=O)OCC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3

SMILES

C1CCC(CC1)NC2CCCCC2.C1CN(CC1N(CC(=O)O)C(=O)OCC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3

Canonical SMILES

C1CCC(CC1)[NH2+]C2CCCCC2.C1CN(CC1N(CC(=O)[O-])C(=O)OCC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-2-(N-Cbz)(1-Cbz-pyrrolidin-3-yl)aminoacetic acid, dicyclohexylammonium salt
Reactant of Route 2
Reactant of Route 2
(R)-2-(N-Cbz)(1-Cbz-pyrrolidin-3-yl)aminoacetic acid, dicyclohexylammonium salt
Reactant of Route 3
Reactant of Route 3
(R)-2-(N-Cbz)(1-Cbz-pyrrolidin-3-yl)aminoacetic acid, dicyclohexylammonium salt
Reactant of Route 4
Reactant of Route 4
(R)-2-(N-Cbz)(1-Cbz-pyrrolidin-3-yl)aminoacetic acid, dicyclohexylammonium salt
Reactant of Route 5
Reactant of Route 5
(R)-2-(N-Cbz)(1-Cbz-pyrrolidin-3-yl)aminoacetic acid, dicyclohexylammonium salt
Reactant of Route 6
Reactant of Route 6
(R)-2-(N-Cbz)(1-Cbz-pyrrolidin-3-yl)aminoacetic acid, dicyclohexylammonium salt

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.